Cuparene (CAS 16982-00-6) is a bicyclic sesquiterpene characterized by a highly congested 1,2,2-trimethylcyclopentyl ring attached to a p-tolyl group. In industrial and academic procurement, it is primarily sourced as a premium analytical reference standard and a rigorous synthetic benchmark. Its defined Kovats Retention Index (RI = 1500) and distinct mass fragmentation profile make it indispensable for resolving complex terpene mixtures in GC-MS workflows[1]. Furthermore, the presence of contiguous quaternary stereocenters within its rigid framework establishes cuparene as a critical target molecule for validating novel asymmetric catalysis methods and tracking complex cationic rearrangements in engineered terpene synthases [2].
Substituting cuparene with closely related aromatic sesquiterpenes, such as herbertene, bisabolene, or alpha-curcumene, critically undermines both analytical precision and synthetic validation. In GC-MS profiling, generic sesquiterpene standards often fail to provide the specific late-eluting calibration point required to deconvolve overlapping aliphatic isomers like beta-cedrene and (E)-beta-caryophyllene [1]. In synthetic methodology, utilizing simpler or less hindered cyclopentane analogs fails to adequately stress-test chiral catalysts; only cuparene's specific contiguous quaternary benzylic stereocenters provide the necessary steric bulk to genuinely prove the efficacy of advanced asymmetric cyclization protocols[2].
In high-resolution GC-MS profiling of essential oils and fossil resins, cuparene serves as a critical late-eluting aromatic sesquiterpene standard. While common aliphatic sesquiterpenes like beta-cedrene and (E)-beta-caryophyllene frequently suffer from fortuitous co-elution on standard non-polar columns, cuparene maintains a precise Kovats Retention Index (RI) of 1500[1]. This stable retention behavior, combined with its distinct mass fragmentation (m/z 132 base peak), provides a reliable calibration point that prevents misidentification of co-eluting isomers in complex matrices [2].
| Evidence Dimension | Kovats Retention Index (RI) and Peak Resolution |
| Target Compound Data | Cuparene: RI = 1500; distinct m/z 132 base peak |
| Comparator Or Baseline | beta-Cedrene / (E)-beta-Caryophyllene: Susceptible to fortuitous overlap on non-polar columns |
| Quantified Difference | Provides reliable baseline resolution and distinct MS fragmentation where standard aliphatic sesquiterpenes co-elute |
| Conditions | GC-MS analysis using semi-standard non-polar capillary columns (e.g., BP-1) |
Procuring cuparene as a reference standard ensures accurate peak assignment and quantification in complex botanical and geochemical samples where isomer overlap compromises data integrity.
Cuparene's highly congested 1,2,2-trimethylcyclopentyl core makes it an exceptionally demanding benchmark for validating asymmetric cyclization methodologies. When evaluating chiral ligands (e.g., (-)-sparteine) in intramolecular carbolithiation, synthesizing the contiguous quaternary centers of cuparene poses a significantly higher steric hurdle compared to less hindered cyclopentanes. For instance, optimized 5-exo ring closures yield an enantiomeric ratio (er) of 61:39 for cuparene, establishing a strict performance baseline for novel catalysts that routinely achieve >90% er in unhindered model systems [1].
| Evidence Dimension | Enantioselective 5-exo ring closure efficiency |
| Target Compound Data | Cuparene: er = 61:39 under optimized (-)-sparteine carbolithiation |
| Comparator Or Baseline | Unhindered cyclopentane precursors: Typically >90% er |
| Quantified Difference | Highlights catalyst limitations by imposing severe steric constraints at the contiguous quaternary stereocenter |
| Conditions | Asymmetric intramolecular carbolithiation using chiral ligands at low temperatures |
Synthetic methodology labs must procure cuparene precursors or use it as a target to credibly demonstrate the steric tolerance and efficacy of new asymmetric catalysts.
In the engineering of terpene synthases, cuparene acts as a definitive biomarker for complex cationic cascade activation. Isotopic labeling studies reveal that cuparene biosynthesis requires a highly specific concurrent 1,4-hydride shift and a double 1,3-hydride shift to form its cyclopentane ring. In contrast, the formation of related aromatic sesquiterpenes like alpha-curcumene relies on a simpler 1,2-hydride shift. The detection of cuparene in engineered microbial systems therefore quantitatively proves the successful stabilization of the cuprenyl cation intermediate by the mutated enzyme [1].
| Evidence Dimension | Hydride shift complexity during enzymatic cyclization |
| Target Compound Data | Cuparene: Requires concurrent 1,4-hydride and double 1,3-hydride shifts |
| Comparator Or Baseline | alpha-Curcumene: Requires only a single 1,2-hydride shift |
| Quantified Difference | Cuparene proves advanced multi-step carbocation rearrangement, whereas curcumene only indicates early-stage cyclization |
| Conditions | GC-MS analysis of deuterated mevalonate incorporation in engineered cell cultures |
Bioengineers procure cuparene as a reference standard to validate the successful modification of terpene synthases capable of executing complex, multi-step cationic rearrangements.
Due to its stable Kovats Retention Index (RI = 1500) and distinct mass fragmentation, cuparene is procured as a definitive GC-MS reference standard. It is essential for resolving ambiguities in samples where common aliphatic sesquiterpenes co-elute, ensuring accurate phytochemical profiling and geological biomarker identification [1].
Synthetic chemistry laboratories utilize cuparene as a rigorous target molecule to stress-test novel chiral ligands and catalysts. Its contiguous quaternary benzylic stereocenters provide a demanding steric environment that definitively proves the efficacy of advanced 5-exo ring closure methodologies, which cannot be validated using unhindered analogs [2].
In synthetic biology, cuparene serves as a critical biomarker to evaluate the success of engineered terpene synthases. Its presence confirms that the engineered enzyme can successfully execute and stabilize complex multi-step cationic cascades (including concurrent 1,4- and 1,3-hydride shifts), distinguishing advanced enzyme variants from those only capable of basic cyclization[3].
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